molecular formula C18H21N3O2 B7574102 2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide

2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide

カタログ番号 B7574102
分子量: 311.4 g/mol
InChIキー: QVOQSFZQOZDSAX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide, also known as DPP-4 inhibitor, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in the regulation of glucose metabolism.

作用機序

2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors act by inhibiting the activity of 2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide, an enzyme that cleaves incretin hormones and other peptides. By inhibiting 2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide, the levels of incretin hormones are increased, which leads to enhanced insulin secretion and reduced glucagon secretion. 2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors also have other effects, including improving beta-cell function, reducing oxidative stress, and decreasing inflammation.
Biochemical and Physiological Effects:
2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors have been shown to have several biochemical and physiological effects in preclinical and clinical studies. They increase insulin secretion, improve glucose tolerance, and reduce HbA1c levels. They also decrease fasting plasma glucose levels, postprandial glucose levels, and glucagon levels. 2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors have been shown to improve beta-cell function and reduce insulin resistance. They also have anti-inflammatory and antioxidant effects.

実験室実験の利点と制限

2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors have several advantages for lab experiments. They are easy to synthesize and purify, and they have a well-defined mechanism of action. They are also relatively safe and well-tolerated in humans. However, there are some limitations to using 2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors in lab experiments. They may have off-target effects, and their effects may vary depending on the experimental conditions. They may also have different effects in different animal models and human populations.

将来の方向性

There are several future directions for the research on 2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors. One direction is to investigate their effects on other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Another direction is to develop more potent and selective 2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors with fewer off-target effects. Other directions include investigating their effects on cardiovascular disease, inflammation, and cancer, and exploring their potential for combination therapy with other drugs.

合成法

The synthesis of 2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors involves a series of chemical reactions, including condensation, cyclization, and amidation. The starting materials for the synthesis are 2,5-dimethyl-1-phenylpyrrole-3-carboxylic acid, prop-2-enoyl chloride, and ethylenediamine. The reaction is carried out in the presence of a catalyst and a solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is obtained by purification and crystallization.

科学的研究の応用

2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors have been extensively studied for their potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). They work by increasing the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and reduce glucagon secretion. 2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors have also been investigated for their effects on cardiovascular disease, inflammation, and cancer.

特性

IUPAC Name

2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-4-17(22)19-10-11-20-18(23)16-12-13(2)21(14(16)3)15-8-6-5-7-9-15/h4-9,12H,1,10-11H2,2-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOQSFZQOZDSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)NCCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。